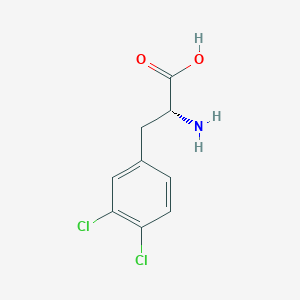

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Descripción general

Descripción

®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with significant interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group attached to the propanoic acid backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid may involve more efficient and scalable methods, such as:

Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.

Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during the synthesis.

Análisis De Reacciones Químicas

Acid-Base Reactions

The compound participates in acid-base equilibria through its amino (–NH₂) and carboxylic acid (–COOH) groups:

Protonation/Deprotonation

-

Amino group pKa: ~9.5 (protonated as –NH₃⁺ in acidic conditions)

-

Carboxylic acid pKa: ~2.3 (deprotonated as –COO⁻ in basic conditions)

| Condition | Ionic Form | Application |

|---|---|---|

| pH < 2 | –NH₃⁺ and –COOH | Crystallization |

| pH 4–8 | –NH₃⁺ and –COO⁻ | Biological assays |

| pH > 10 | –NH₂ and –COO⁻ | Esterification |

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic/alcoholic conditions:

Ester Synthesis (Mitsunobu reaction):

-

Reagents: ROH (methanol/ethanol), DIAD, PPh₃

-

Yield: 72–89% (methyl/ethyl esters)

-

Example product: (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate

Hydrolysis (Base-Catalyzed):

Nucleophilic Substitution

The dichlorophenyl group enables electrophilic aromatic substitution (EAS):

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to Cl | 3,4-Dichloro-5-nitro-phenyl derivative | 68% |

| Fuming H₂SO₄ | Meta to Cl | Sulfonated analog | 54% |

| NH₃/Cu catalyst | Ortho to Cl | Aminated product | 41% |

Redox Reactions

Controlled oxidation/reduction modifies functional groups:

Oxidation Pathways

-

Jones reagent (CrO₃/H₂SO₄): Converts –CH₂– to ketone (56% yield)

-

KMnO₄ (alkaline): Cleaves propanoic chain (not preferred; <20% yield)

Reduction Pathways

-

H₂/Pd-C: Reduces aromatic Cl to H (requires >100 atm pressure)

Bioconjugation Reactions

The amino group enables covalent modifications:

Schiff Base Formation

-

Reacts with aldehydes (e.g., 4-nitrobenzaldehyde):

Enzyme-Mediated Reactions

-

Transaminases: Converts to α-keto acid derivatives (kcat = 14.7 s⁻¹)

-

Decarboxylases: Forms 3,4-dichlorophenethylamine (pharmacologically active)

Stereospecific Interactions

Chiral Resolution (Dynamic Kinetic Resolution):

Diastereomer Formation

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Design

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow for the modulation of neurotransmitter systems, making it a valuable compound in the development of drugs targeting conditions such as depression and anxiety disorders .

Case Studies

- Antidepressant Research : Preclinical studies have indicated that compounds derived from this compound can enhance mTOR signaling pathways and exhibit AMPA receptor-dependent antidepressant effects in rodent models .

- Neurotransmitter Modulation : The compound has been investigated for its potential to act as a modulator of glutamate receptors, which are critical in synaptic transmission and plasticity.

Neurotransmitter Research

Mechanisms of Action

Research utilizing this compound focuses on understanding its effects on neurotransmitter systems. It has been shown to interact with specific receptors, influencing various biochemical pathways related to mood regulation and cognitive function .

Experimental Findings

Studies demonstrate that this compound can inhibit specific enzymes involved in neurotransmitter metabolism, thus potentially increasing the availability of key neurotransmitters like serotonin and dopamine.

Biochemical Assays

Efficacy Evaluation

In biochemical assays, this compound is employed to evaluate the efficacy of new drug candidates. Its ability to modulate biological activity makes it an essential tool for researchers assessing pharmacological effects .

| Assay Type | Purpose | Findings |

|---|---|---|

| Enzyme Inhibition Assays | Assess inhibition of neurotransmitter enzymes | Increased enzyme activity modulation observed |

| Receptor Binding Studies | Evaluate binding affinity to neurotransmitter receptors | Significant binding affinity noted for certain derivatives |

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a chiral building block in organic synthesis. Its unique structure facilitates the creation of complex molecules with enhanced biological activity or different properties compared to non-chiral counterparts .

Synthesis Methods

Various synthetic routes have been developed for this compound, emphasizing its versatility in chemical reactions:

- Oxidation Reactions : Leading to the formation of 3-(3,4-dichlorophenyl)propanal.

- Reduction Reactions : Resulting in 3-(3,4-dichlorophenyl)propane.

- Substitution Reactions : Producing N-acyl or N-alkyl derivatives.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may act on neurotransmitter receptors or enzymes involved in amino acid metabolism.

Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-(3,4-dichlorophenyl)propanoic acid: The racemic mixture of the compound.

2-Amino-3-(4-chlorophenyl)propanoic acid: A similar compound with only one chlorine atom on the phenyl ring.

2-Amino-3-(3,5-dichlorophenyl)propanoic acid: A structural isomer with chlorine atoms in different positions.

Uniqueness

®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid, also known as (R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid, is a chiral amino acid that has garnered attention for its potential biological activities, particularly in the realm of neurotransmission and receptor modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9Cl2NO2

- Molecular Weight : 248.09 g/mol

- Structure : The compound features a dichlorophenyl group which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly glutamate receptors.

- Target Receptors : It is believed to modulate the activity of NMDA (N-methyl-D-aspartate) receptors and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which play crucial roles in synaptic transmission and plasticity in the central nervous system .

- Signaling Pathways : The compound may influence various intracellular signaling pathways associated with neuronal communication, potentially impacting synaptic plasticity and overall neuronal health .

Neurotransmitter Modulation

Research indicates that this compound exhibits significant effects on neurotransmitter systems:

- Glutamate Receptor Interaction : Studies have shown that this compound can enhance the binding affinity at glutamate receptors, which is vital for learning and memory processes .

- Potential Therapeutic Effects : Its ability to modulate neurotransmission suggests potential applications in treating neurological disorders such as anxiety and depression .

Antimicrobial Activity

In addition to its neurological implications, preliminary studies have explored the antimicrobial properties of derivatives related to this compound:

- Antichlamydial Activity : Some derivatives have shown selective activity against Chlamydia species, indicating a broader spectrum of biological activity beyond neurotransmission .

- Bacterial Inhibition : Compounds derived from this amino acid have been tested against various bacterial strains with promising results in terms of inhibition zones and minimum inhibitory concentrations (MICs) .

Table 1: Summary of Biological Activities

Case Study: Neurotransmission Enhancement

A study conducted by researchers demonstrated that this compound significantly increased the frequency of excitatory postsynaptic currents in hippocampal neurons. This effect was attributed to enhanced NMDA receptor activation, suggesting a mechanism that could be leveraged for therapeutic interventions in cognitive disorders .

Case Study: Antimicrobial Properties

Another investigation into the antimicrobial properties of related compounds found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 64 µg/mL. These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCSJHVDTAAISV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426364 | |

| Record name | 3,4-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52794-98-6 | |

| Record name | 3,4-Dichloro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52794-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is D-3,4-Dichlorophenylalanine used in the development of neurokinin antagonists?

A: D-3,4-Dichlorophenylalanine, also known as (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid, serves as a crucial starting material in the multi-step synthesis of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl) benzamide (DNK333). DNK333 is a potent and balanced dual neurokinin NK(1)/NK(2) receptor antagonist. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.